

Application Notes and Protocols for Modeling CUG Repeat Expansions using CRISPR-Cas9

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Myotonic dystrophy type 1 (DM1) is an autosomal dominant neuromuscular disorder caused by the expansion of a CTG trinucleotide repeat in the 3' untranslated region (UTR) of the Dystrophia Myotonica Protein Kinase (DMPK) gene. The transcribed **CUG** repeat expansion in the DMPK mRNA forms a toxic hairpin structure that sequesters RNA-binding proteins, most notably Muscleblind-like 1 (MBNL1). This sequestration leads to the formation of nuclear ribonuclear foci, resulting in downstream splicing mis-regulation of numerous genes, which underlies the multi-systemic symptoms of DM1.[1][2] The CRISPR-Cas9 system has emerged as a powerful tool to model and potentially correct **CUG** repeat expansions, offering researchers a precise method to study disease mechanisms and develop therapeutic strategies.[3][4]

These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 to model **CUG** repeat expansions in relevant cellular systems.

CRISPR-Cas9 Strategies for Modeling CUG Repeat Expansions

Several CRISPR-Cas9 strategies have been successfully employed to model and correct **CUG** repeat expansions in DM1 patient-derived cells. The primary approaches include:



- Dual-Guide RNA Mediated Excision: This is the most common strategy and involves using two guide RNAs (gRNAs) to target the flanking regions of the CTG repeat expansion. The Cas9 nuclease then introduces double-strand breaks at both sites, leading to the excision of the repeat-containing segment.[3][5]
- Insertion of a Premature Polyadenylation (polyA) Signal: This approach utilizes one or two gRNAs to insert a polyA signal upstream of the CUG expansion. This leads to premature transcription termination, preventing the inclusion of the toxic repeat in the final mRNA transcript.
- Transcriptional Repression using dCas9: A catalytically inactive Cas9 (dCas9) can be targeted to the **CUG** repeat region to physically block transcription by RNA polymerase II, thereby reducing the levels of the toxic RNA.[6]

Data Presentation: Comparison of CRISPR-Cas9 Strategies

The following tables summarize quantitative data from various studies employing CRISPR-Cas9 to target **CUG** repeat expansions.



Table 1: On- Target Editing Efficiency of Dual-Guide RNA Excision Strategy				
Cell Type	Delivery Method	Reported Efficiency	Method of Quantification	Reference
DM1 Patient- derived iPSCs	Ribonucleoprotei n (RNP) Electroporation	Up to 90% correction	Clonal analysis, Southern Blot, SMRT sequencing	[5]
DM1 Patient- derived Myoblasts	Plasmid Transfection	Variable, with successful excision in selected clones	PCR and Southern Blot	[7]
DM1 hESC- derived Neural Stem Cells	Lentiviral Transduction	Efficient excision observed	Not specified	[8]
DM1 Patient- derived Fibroblasts	Not specified	Significant reduction in foci	Not specified	[7]



Table 2: Off-Target				
Analysis of CRISPR-				
Cas9 Editing at the				
DMPK Locus				

Study Focus	Methodology	Key Findings	Reference
In vivo off-target analysis in mice	Whole-genome sequencing	No significant off- target mutations detected.	[7]
Off-target prediction	In silico analysis	Potential off-target sites identified, but experimental validation is crucial.	[9][10]
Unbiased off-target detection	Digenome-seq	Can reveal off-target sites not predicted by computational tools.	[10]

Experimental Protocols

This section provides detailed protocols for key experiments involved in generating and validating CRISPR-Cas9 models of **CUG** repeat expansions.

Protocol 1: Dual-Guide RNA Mediated Excision of CUG Repeats in iPSCs via RNP Electroporation

Materials:

- DM1 patient-derived iPSCs
- Alt-R® CRISPR-Cas9 System (IDT) including:
 - Custom synthesized crRNAs targeting sequences flanking the CTG repeat
 - tracrRNA
 - Alt-R® S.p. Cas9 Nuclease V3



- Neon™ Transfection System (Thermo Fisher Scientific)
- mTeSR™1 medium (STEMCELL Technologies)
- ROCK inhibitor (Y-27632)
- Accutase[™]
- Nuclease-free water and tubes

- · gRNA Design and Preparation:
 - Design two crRNAs targeting unique sequences in the 5' and 3' flanking regions of the DMPK CTG repeat.
 - Resuspend crRNA and tracrRNA to a final concentration of 100 μM in nuclease-free duplex buffer.
 - To form the gRNA duplex, mix equal molar amounts of crRNA and tracrRNA, heat at 95°C for 5 minutes, and cool to room temperature.
- RNP Complex Formation:
 - For each reaction, mix the gRNA duplex with Cas9 nuclease at a 1.2:1 molar ratio.
 - Incubate the mixture at room temperature for 10-20 minutes to allow for RNP complex formation.
- iPSC Preparation for Electroporation:
 - Culture DM1 iPSCs in mTeSR™1 medium on a suitable matrix.
 - When cells reach 70-80% confluency, treat with Accutase[™] to obtain a single-cell suspension.



- Wash the cells with PBS and resuspend in the appropriate electroporation buffer at the desired concentration.
- Electroporation:
 - Mix the cell suspension with the pre-formed RNP complexes.
 - Electroporate the cells using the Neon[™] Transfection System with optimized parameters for iPSCs (e.g., 1100 V, 20 ms, 2 pulses).[11][12]
 - Immediately after electroporation, plate the cells in mTeSR™1 medium supplemented with ROCK inhibitor to enhance cell survival.
- Post-Electroporation Culture and Clonal Isolation:
 - Culture the cells for 48-72 hours.
 - Isolate single-cell clones into 96-well plates for expansion and subsequent analysis.

Protocol 2: Southern Blot Analysis for Large CTG Repeat Expansions

Materials:

- Genomic DNA isolated from edited and control cells
- Restriction enzymes (e.g., EcoRI)
- Agarose gel and electrophoresis apparatus
- Nylon membrane
- DIG-labeled probe specific for the CTG repeat
- Hybridization buffer and washes
- Chemiluminescent detection reagents

Procedure:



- · Genomic DNA Digestion:
 - Digest 10-15 µg of genomic DNA with a suitable restriction enzyme (e.g., EcoRI) that flanks the CTG repeat region but does not cut within it.[13]
- Agarose Gel Electrophoresis:
 - Separate the digested DNA fragments on a 0.8% agarose gel. The electrophoresis run time will depend on the expected size of the fragments.[14]
- · Southern Transfer:
 - Denature the DNA in the gel with an alkaline solution.
 - Transfer the DNA from the gel to a nylon membrane via capillary transfer overnight.[15]
 [16]
- Hybridization and Detection:
 - Pre-hybridize the membrane in hybridization buffer.
 - Hybridize the membrane with a DIG-labeled (CTG)n probe overnight at an appropriate temperature.
 - Wash the membrane to remove unbound probe.
 - Detect the hybridized probe using an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase) and a chemiluminescent substrate.
 - Expose the membrane to X-ray film or a digital imaging system.

Protocol 3: RNA Fluorescence In Situ Hybridization (FISH) for CUG Ribonuclear Foci

Materials:

· Cells cultured on coverslips



- 4% Paraformaldehyde (PFA) in PBS
- Hybridization buffer
- Fluorescently labeled probe complementary to the **CUG** repeat (e.g., (CAG)n-Cy3)
- DAPI
- · Mounting medium

- Cell Fixation and Permeabilization:
 - Fix cells on coverslips with 4% PFA for 10 minutes at room temperature.
 - Permeabilize the cells with 0.5% Triton X-100 in PBS for 5 minutes.
- · Hybridization:
 - Pre-hybridize the cells in hybridization buffer for 30 minutes at 37°C.
 - Add the fluorescently labeled CUG repeat probe to the hybridization buffer and incubate overnight at 37°C in a humidified chamber.[17][18][19]
- Washing and Counterstaining:
 - Wash the coverslips to remove the unbound probe.
 - Counterstain the nuclei with DAPI.
- Imaging:
 - Mount the coverslips on slides and visualize using a fluorescence microscope. CUG
 ribonuclear foci will appear as distinct puncta within the nucleus.

Protocol 4: RT-PCR for Analysis of Splicing Defects

Materials:



- Total RNA isolated from edited and control cells
- Reverse transcriptase and reagents for cDNA synthesis
- PCR primers flanking a known mis-spliced exon in a DM1-relevant gene (e.g., INSR, CLCN1)
- Tag polymerase and PCR reagents
- Agarose gel and electrophoresis apparatus

- cDNA Synthesis:
 - Synthesize cDNA from total RNA using a reverse transcriptase according to the manufacturer's instructions.
- PCR Amplification:
 - Perform PCR using primers that flank the alternative exon of interest. The PCR program
 will need to be optimized for each primer set.[20][21]
- Analysis of Splicing Isoforms:
 - Separate the PCR products on an agarose gel.
 - The relative abundance of the different sized bands will indicate the ratio of exon inclusion to exclusion.
 - Quantify the band intensities to determine the percentage of splicing inclusion (PSI).

Protocol 5: Immunofluorescence for MBNL1 Localization

Materials:

- · Cells cultured on coverslips
- 4% Paraformaldehyde (PFA) in PBS

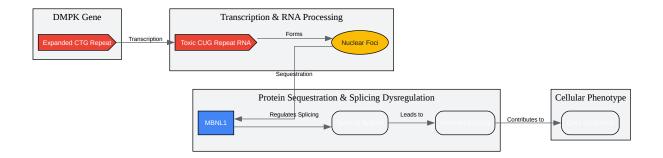


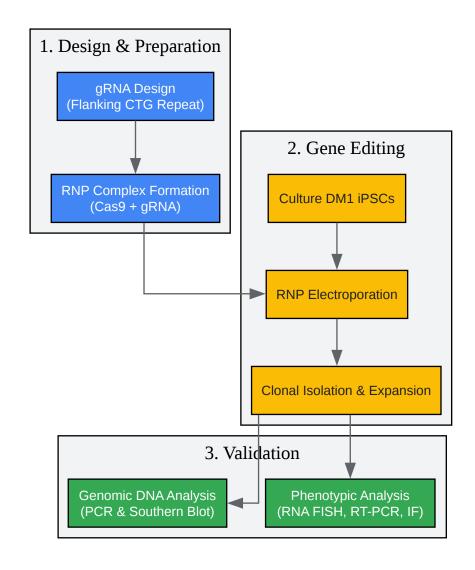
- Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% BSA in PBS)
- Primary antibody against MBNL1
- Fluorescently labeled secondary antibody
- DAPI
- Mounting medium

- Cell Fixation and Permeabilization:
 - Fix and permeabilize the cells as described in the RNA FISH protocol.
- Immunostaining:
 - Block non-specific antibody binding with blocking buffer for 1 hour.
 - Incubate with the primary anti-MBNL1 antibody overnight at 4°C.[23][24]
 - Wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
- · Counterstaining and Imaging:
 - Counterstain the nuclei with DAPI.
 - Mount the coverslips and visualize using a fluorescence microscope. In uncorrected DM1 cells, MBNL1 will co-localize with the CUG ribonuclear foci.[25]

Visualization of Key Pathways and Workflows Signaling Pathway of MBNL1 Sequestration in DM1









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